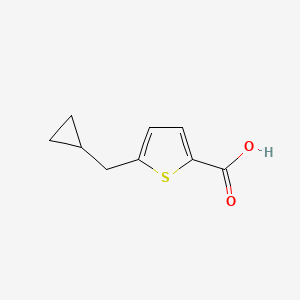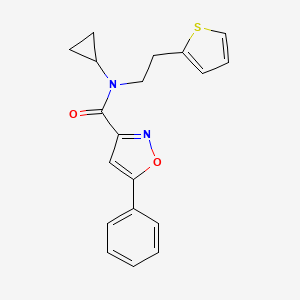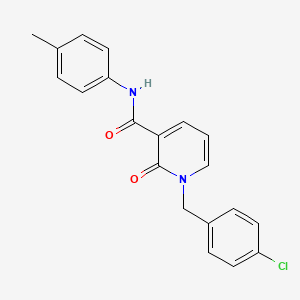
1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and two benzyl groups, one of which is chlorinated . It also contains an amide group, which is a common functional group in biochemistry and drug design.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the nature of their bonds.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions. The pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar amide group and the nonpolar benzyl groups. Its melting and boiling points would depend on the strength of intermolecular forces in the substance .Applications De Recherche Scientifique
Antimicrobial Applications
This compound has shown potential in the field of antimicrobial research. The structural similarity to other bioactive molecules suggests that it could be effective against a range of microbial strains. For instance, 1,2,3-triazole hybrids, which share a similar molecular framework, have demonstrated substantial potency against various microbes, indicating that our compound could be synthesized into derivatives with antimicrobial properties .
Agricultural Chemical Research
In agriculture, compounds with a 1,2,4-oxadiazole moiety have been used to develop novel pesticides. Given the structural flexibility and reactivity of the dihydropyridine ring in our compound, it could be modified to enhance agricultural biological activities, such as nematocidal and anti-fungal effects .
Antiviral Research
The compound’s framework is conducive to the synthesis of derivatives with antiviral activities. Similar structures have been synthesized starting from chlorobenzoic acid derivatives, leading to the development of sulfonamide derivatives with antiviral properties .
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with biological targets such as enzymes or receptors. The chlorinated benzyl group and the amide group could potentially enhance its lipophilicity, which might influence its bioavailability and distribution in the body .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-4-10-17(11-5-14)22-19(24)18-3-2-12-23(20(18)25)13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRDRHSRCROXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

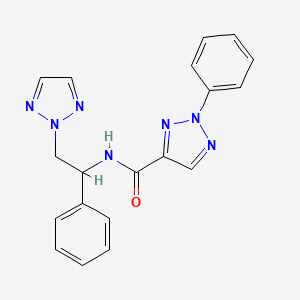
![2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2924895.png)
![3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide](/img/structure/B2924897.png)
![[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate](/img/no-structure.png)
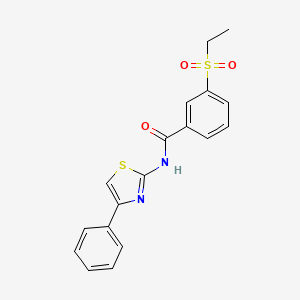
![7-((3-chlorobenzyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924901.png)
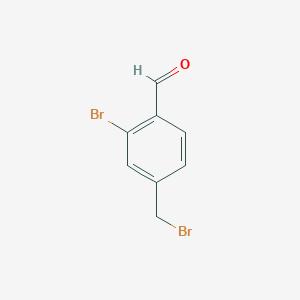

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2924908.png)

